![molecular formula C10H10N2O3 B1526536 4-(3-Aminophenyl)morpholine-3,5-dione CAS No. 1247823-63-7](/img/structure/B1526536.png)
4-(3-Aminophenyl)morpholine-3,5-dione
Overview
Description
“4-(3-Aminophenyl)morpholine-3,5-dione” is a chemical compound with the IUPAC name 4-(3-aminophenyl)-3,5-morpholinedione . It has a molecular weight of 206.2 and is typically stored at room temperature . It is a powder in physical form .
Synthesis Analysis
The synthesis of morpholines, including “4-(3-Aminophenyl)morpholine-3,5-dione”, has been a subject of significant attention due to their widespread availability in natural products and biologically relevant compounds . They are often synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis
The molecular structure of “4-(3-Aminophenyl)morpholine-3,5-dione” is represented by the InChI code 1S/C10H10N2O3/c11-7-2-1-3-8(4-7)12-9(13)5-15-6-10(12)14/h1-4H,5-6,11H2 . This indicates that the compound contains 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
“4-(3-Aminophenyl)morpholine-3,5-dione” is a powder in physical form . It has a molecular weight of 206.2 and is typically stored at room temperature .Scientific Research Applications
4-(3-Aminophenyl)morpholine-3,5-dione: A Comprehensive Analysis: While specific applications for “4-(3-Aminophenyl)morpholine-3,5-dione” are not readily available, we can infer potential uses based on the general applications of morpholine derivatives and related compounds. Here’s a detailed analysis focusing on six unique applications:
Catalysts and Ligands in Organic Synthesis
Morpholine derivatives are known to serve as catalysts and ligands in various organic reactions. They facilitate asymmetric additions, cyclizations, aldolizations, and cross-coupling reactions, which are fundamental in synthesizing complex organic molecules .
Safety And Hazards
The safety information for “4-(3-Aminophenyl)morpholine-3,5-dione” indicates that it is a flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and is suspected of damaging fertility and the unborn child. It is toxic in contact with skin or if inhaled .
properties
IUPAC Name |
4-(3-aminophenyl)morpholine-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c11-7-2-1-3-8(4-7)12-9(13)5-15-6-10(12)14/h1-4H,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPMXFLZVHGEOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CO1)C2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminophenyl)morpholine-3,5-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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